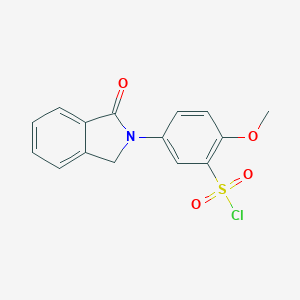

Phthalimidylbenzenesulfonyl chloride

Descripción

The exact mass of the compound 2-methoxy-5-(3-oxo-1H-isoindol-2-yl)benzenesulfonyl Chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-methoxy-5-(3-oxo-1H-isoindol-2-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO4S/c1-21-13-7-6-11(8-14(13)22(16,19)20)17-9-10-4-2-3-5-12(10)15(17)18/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWFLHUIHQOEBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CC3=CC=CC=C3C2=O)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404766 | |

| Record name | 2-methoxy-5-(3-oxo-1H-isoindol-2-yl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126565-42-2 | |

| Record name | 2-methoxy-5-(3-oxo-1H-isoindol-2-yl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 126565-42-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Phthalimidylbenzenesulfonyl Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phthalimidylbenzenesulfonyl chloride, specifically 4-(1,3-dioxoisoindolin-2-yl)benzenesulfonyl chloride, is a key chemical intermediate with significant applications in medicinal chemistry and drug development. Its structure, combining a phthalimide moiety and a reactive benzenesulfonyl chloride group, makes it a versatile building block for the synthesis of a diverse range of sulfonamide derivatives. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of novel therapeutic agents. Detailed experimental protocols for its synthesis and the synthesis of its precursors are provided, along with a summary of its known physical and chemical properties. Furthermore, this guide explores its utility in the creation of enzyme inhibitors, highlighting its potential in the fields of neurodegenerative disease, diabetes, and cancer treatment.

Chemical Identity and Properties

IUPAC Name: 4-(1,3-dioxoisoindolin-2-yl)benzene-1-sulfonyl chloride

Synonyms: 4-Phthalimidobenzenesulfonyl chloride, N-(4-chlorosulfonylphenyl)phthalimide

CAS Number: 4435-59-0[1]

Molecular Formula: C₁₄H₈ClNO₄S[1]

Molecular Weight: 321.74 g/mol [1]

Physical Properties

A comprehensive summary of the known and predicted physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Melting Point | 256 °C | [2] |

| Boiling Point | 501.9 ± 50.0 °C | Predicted[3] |

| Density | 1.487 ± 0.06 g/cm³ | Predicted[3] |

| pKa | -4.20 ± 0.20 | Predicted[3] |

Spectral Data

Benzenesulfonyl Chloride (CAS: 98-09-9)

-

¹H NMR (CDCl₃): The spectrum would show multiplets in the aromatic region (δ 7.5-8.0 ppm).

-

¹³C NMR (CDCl₃): The spectrum would exhibit signals for the aromatic carbons, with the carbon attached to the sulfonyl group appearing at a characteristic downfield shift.

-

FT-IR: Characteristic strong absorptions for the S=O stretching of the sulfonyl chloride group would be observed around 1380 cm⁻¹ and 1180 cm⁻¹.

-

Mass Spectrum: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Synthesis of this compound

The synthesis of 4-(1,3-dioxoisoindolin-2-yl)benzenesulfonyl chloride is typically achieved through a two-step process, starting with the synthesis of the N-phenylphthalimide precursor, followed by chlorosulfonation.

Synthesis of N-Phenylphthalimide (Precursor)

Experimental Protocol:

-

Materials: Phthalic anhydride, aniline, glacial acetic acid, 10% aqueous potassium carbonate solution.

-

Procedure:

-

A mixture of phthalic anhydride (19 g) and aniline (14 g) is heated in glacial acetic acid at 140-145 °C for approximately 50 minutes.[3]

-

After cooling, water (50 ml) is added to the reaction mixture, leading to the precipitation of a powder.[3]

-

The solid is collected by filtration and washed sequentially with a 10% aqueous potassium carbonate solution (50 ml) and water (100 ml).[3]

-

The resulting colorless powder is dried to yield N-phenylphthalimide. The reported yield is approximately 97% (28 g).[3]

-

Recrystallization from acetic acid can be performed for further purification, yielding colorless needles.[3]

-

Synthesis of 4-(1,3-dioxoisoindolin-2-yl)benzenesulfonyl chloride

Experimental Protocol:

-

Materials: N-phenylphthalimide, chlorosulfonic acid, phosphorus pentachloride, chloroform, anhydrous sodium sulfate.

-

Procedure:

-

To a stirred solution of chlorosulfonic acid (1.35 mmol) and phosphorus pentachloride (0.67 mmol), add N-phenylphthalimide (0.67 mmol) in small portions.[2]

-

The mixture is then stirred and heated at 50 °C for 30 minutes.[2]

-

After heating, the reaction mixture is carefully poured into ice water.[2]

-

The aqueous mixture is extracted with chloroform.[2]

-

The organic phase is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield 4-phthalimidobenzenesulfonyl chloride.[2]

-

The reported yield for this procedure is 86%.[2]

-

Applications in Drug Development

The primary utility of this compound in drug development lies in its role as a versatile intermediate for the synthesis of various sulfonamide derivatives with a wide range of biological activities. The phthalimide group can act as a pharmacophore or a scaffold, while the sulfonyl chloride group provides a reactive handle for coupling with various amines to introduce diversity.

Cholinesterase Inhibitors

This compound is a key starting material for the synthesis of 4-phthalimidobenzenesulfonamide derivatives that have been investigated as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[2] These enzymes are implicated in the progression of Alzheimer's disease, and their inhibition is a key therapeutic strategy. The phthalimide and sulfonamide moieties are considered important pharmacophores that can interact with the active sites of these enzymes.[2]

α-Glucosidase Inhibitors

Derivatives of this compound have been synthesized and evaluated for their α-glucosidase inhibitory activity.[4] α-Glucosidase inhibitors are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates, thereby reducing the impact of carbohydrates on blood sugar levels. A novel phthalimido-benzenesulfonamide hybrid has shown promising α-glucosidase inhibition, suggesting its potential as a scaffold for the development of new antidiabetic agents.[4]

Carbonic Anhydrase Inhibitors

Phthalimide-capped benzenesulfonamides, synthesized from this compound, have been evaluated for their inhibitory activity against various isoforms of carbonic anhydrase.[5] Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.

Safety and Handling

This compound is an irritant. It is predicted to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile intermediate in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of the sulfonyl chloride group allow for the creation of diverse libraries of sulfonamide derivatives. The demonstrated biological activities of these derivatives, including the inhibition of key enzymes such as cholinesterases, α-glucosidase, and carbonic anhydrases, underscore the importance of this compound as a scaffold in modern drug discovery. Further exploration of derivatives based on this core structure holds significant promise for the development of novel therapeutic agents for a range of diseases.

References

An In-depth Technical Guide to Phthalimidylbenzenesulfonyl Chloride: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(N-Phthalimidyl)benzenesulfonyl chloride, also known by its IUPAC name 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzene-1-sulfonyl chloride, is a significant chemical compound primarily utilized as a pre-column derivatization reagent in high-performance liquid chromatography (HPLC). Its discovery and application have been pivotal in the sensitive detection of amino acids and other primary and secondary amines. This technical guide provides a comprehensive overview of its history, synthesis, physicochemical properties, and its critical role in analytical chemistry. While not directly involved in drug development as a therapeutic agent, its utility in bioanalytical methods makes it a valuable tool for researchers in this field.

Discovery and History

The development of 4-(N-Phthalimidyl)benzenesulfonyl chloride is rooted in the broader search for highly sensitive fluorogenic and chromophoric labeling reagents for HPLC analysis. The foundational work in the 1980s by researchers like Toyo'oka and Imai on novel fluorogenic reagents set the stage for the creation of more advanced derivatization agents.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of 4-(N-Phthalimidyl)benzenesulfonyl chloride is presented in Table 1. This data has been compiled from various chemical supplier databases and computational predictions.

| Property | Value | Source |

| CAS Number | 114341-14-9 | [4][5] |

| Molecular Formula | C14H10ClNO3S | [5][] |

| Molecular Weight | 307.75 g/mol | [5][] |

| Appearance | White to yellow crystalline powder | [4] |

| Boiling Point (Predicted) | 501.9 ± 50.0 °C | [5] |

| Density (Predicted) | 1.487 ± 0.06 g/cm³ | [5] |

| Storage Temperature | -20°C | [5][] |

| pKa (Predicted) | -4.20 ± 0.20 | [5] |

Experimental Protocols

Synthesis of 4-(N-Phthalimidyl)benzenesulfonyl Chloride

While a specific, detailed experimental protocol for the synthesis of 4-(N-Phthalimidyl)benzenesulfonyl chloride is not explicitly detailed in a single peer-reviewed publication, a reliable synthetic route can be constructed based on well-established organic chemistry principles and analogous syntheses of similar compounds. The synthesis is a two-step process, beginning with the formation of N-(4-sulfophenyl)phthalimide, followed by chlorination of the sulfonic acid group.

Step 1: Synthesis of N-(4-sulfophenyl)phthalimide

This step involves the reaction of sulfanilic acid with phthalic anhydride.

-

Materials:

-

Sulfanilic acid

-

Phthalic anhydride

-

Pyridine (as solvent and catalyst)

-

-

Procedure:

-

A mixture of sulfanilic acid (1 equivalent) and phthalic anhydride (1.1 equivalents) is suspended in pyridine.

-

The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature, and the pyridine is removed under reduced pressure.

-

The resulting solid is washed with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting material and by-products, yielding N-(4-sulfophenyl)phthalimide.

-

Step 2: Chlorination of N-(4-sulfophenyl)phthalimide

This step converts the sulfonic acid group to the desired sulfonyl chloride.

-

Materials:

-

N-(4-sulfophenyl)phthalimide from Step 1

-

Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

-

Procedure:

-

N-(4-sulfophenyl)phthalimide (1 equivalent) is suspended in anhydrous dichloromethane.

-

Thionyl chloride (or PCl₅) (a slight excess, e.g., 1.2-1.5 equivalents) is added dropwise to the suspension at 0°C.

-

The reaction mixture is allowed to warm to room temperature and then stirred for several hours until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 4-(N-Phthalimidyl)benzenesulfonyl chloride.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., chloroform/hexane).

-

Derivatization of Amino Acids for HPLC Analysis

This protocol outlines the general procedure for using 4-(N-Phthalimidyl)benzenesulfonyl chloride as a pre-column derivatization reagent.

-

Materials:

-

Amino acid standard or sample solution

-

4-(N-Phthalimidyl)benzenesulfonyl chloride solution in a suitable organic solvent (e.g., acetone or acetonitrile)

-

Borate buffer (pH ~9-10)

-

Quenching solution (e.g., a solution of a primary amine like glycine or ethanolamine)

-

-

Procedure:

-

To a specific volume of the amino acid solution in a microcentrifuge tube, add a volume of the borate buffer to adjust the pH to the alkaline range.

-

Add a volume of the 4-(N-Phthalimidyl)benzenesulfonyl chloride solution.

-

Vortex the mixture and incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 10-30 minutes).

-

After the reaction is complete, add the quenching solution to react with the excess sulfonyl chloride.

-

The derivatized sample is then ready for injection into the HPLC system.

-

Visualizations

Caption: Synthesis pathway of 4-(N-Phthalimidyl)benzenesulfonyl chloride.

Caption: Experimental workflow for HPLC analysis using the compound.

Applications in Research and Drug Development

The primary application of 4-(N-Phthalimidyl)benzenesulfonyl chloride is as a derivatizing agent for the analysis of primary and secondary amines, including amino acids, by HPLC with UV or fluorescence detection.[7] The phthalimidyl group acts as a chromophore and a fluorophore, enhancing the detection sensitivity of otherwise difficult-to-detect analytes.

In the context of drug development, this compound is not a therapeutic agent itself and there is no evidence to suggest it interacts with signaling pathways. However, its analytical application is crucial. For instance, it can be used for:

-

Pharmacokinetic studies: Quantifying the concentration of amine-containing drugs and their metabolites in biological fluids.

-

Biomarker discovery: Detecting and quantifying amino acid biomarkers in disease states.

-

Quality control: Ensuring the purity and concentration of amine-containing pharmaceutical ingredients.

Conclusion

4-(N-Phthalimidyl)benzenesulfonyl chloride is a valuable analytical tool that emerged from the ongoing quest for more sensitive and reliable methods for detecting biomolecules. While its direct history is not encapsulated in a single landmark paper, its development is a clear extension of the work on fluorogenic reagents for chromatography. Its robust synthesis and reactivity make it a staple in analytical laboratories, indirectly supporting advancements in drug development and biomedical research through enabling precise and sensitive quantification of key biological amines.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. cerealsgrains.org [cerealsgrains.org]

- 3. 4-(5,6-dimethoxy-2-phthalimidinyl)-2-methoxyphenylsulfonyl chloride as a fluorescent labeling reagent for determination of amino acids in high-performance liquid chromatography and its application for determination of urinary free hydroxyproline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-(N-Phthalimidyl)-benzensulfonyl chloride, CasNo.114341-14-9 BOC Sciences United States [bocscichem.lookchem.com]

- 5. 4-(N-PHTHALIMIDYL)BENZOLSULFONYL CHLORID | 114341-14-9 [amp.chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Spectroscopic Profile of 4-(1,3-Dioxoisoindolin-2-yl)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The spectroscopic data presented in this document is predicted based on the chemical structure of 4-(1,3-dioxoisoindolin-2-yl)benzenesulfonyl chloride and established principles of NMR, IR, and mass spectrometry. This information is intended for theoretical and planning purposes and should be verified with experimentally obtained data.

Introduction

4-(1,3-Dioxoisoindolin-2-yl)benzenesulfonyl chloride, also known as Phthalimidylbenzenesulfonyl chloride, is a bifunctional organic compound of interest in medicinal chemistry and organic synthesis. Its structure incorporates a reactive sulfonyl chloride group, a common precursor for sulfonamides, and a phthalimide moiety, which can be a pharmacophore or a protecting group for amines. A thorough understanding of its spectroscopic characteristics is crucial for its identification, purity assessment, and the characterization of its reaction products. This guide provides a detailed overview of its predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-(1,3-dioxoisoindolin-2-yl)benzenesulfonyl chloride.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 8.15 | Doublet | 2H | Aromatic Protons (ortho to -SO₂Cl) |

| ~ 7.95 | Multiplet | 2H | Aromatic Protons (Phthalimide) |

| ~ 7.80 | Multiplet | 2H | Aromatic Protons (Phthalimide) |

| ~ 7.60 | Doublet | 2H | Aromatic Protons (meta to -SO₂Cl) |

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~ 166.5 | C=O (Phthalimide) |

| ~ 148.0 | C-SO₂Cl |

| ~ 138.0 | C (ipso, Phthalimide) |

| ~ 135.0 | CH (Phthalimide) |

| ~ 131.5 | C (ipso, attached to Phthalimide) |

| ~ 130.0 | CH (ortho to -SO₂Cl) |

| ~ 127.5 | CH (meta to -SO₂Cl) |

| ~ 124.5 | CH (Phthalimide) |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1780 - 1720 | Strong | C=O stretch (asymmetric and symmetric, imide) |

| ~ 1380 | Strong | S=O stretch (asymmetric, sulfonyl chloride) |

| ~ 1180 | Strong | S=O stretch (symmetric, sulfonyl chloride) |

| ~ 1600, 1480 | Medium-Weak | C=C stretch (aromatic rings) |

| ~ 3100 - 3000 | Weak | C-H stretch (aromatic) |

| ~ 850 - 800 | Strong | C-H bend (para-disubstituted benzene) |

| ~ 600 | Medium | S-Cl stretch |

MS (Mass Spectrometry) Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 321/323 | ~ 30 / 10 | [M]⁺˙ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 222 | ~ 100 | [M - SO₂Cl]⁺ |

| 147 | ~ 40 | [Phthalimido]⁺ |

| 104 | ~ 60 | [C₆H₄CO]⁺ |

| 76 | ~ 50 | [C₆H₄]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of 4-(1,3-dioxoisoindolin-2-yl)benzenesulfonyl chloride and the acquisition of its spectroscopic data.

Synthesis of 4-(1,3-Dioxoisoindolin-2-yl)benzenesulfonyl Chloride

This proposed synthesis involves the reaction of N-phenylphthalimide with chlorosulfonic acid.

Materials:

-

N-Phenylphthalimide

-

Chlorosulfonic acid

-

Thionyl chloride

-

Dichloromethane (DCM)

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool chlorosulfonic acid (5 equivalents) to 0°C in an ice bath.

-

Slowly add N-phenylphthalimide (1 equivalent) portion-wise to the cooled chlorosulfonic acid with continuous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

-

To convert any sulfonic acid byproduct to the sulfonyl chloride, reflux the crude solid in an excess of thionyl chloride for 1-2 hours.

-

Remove the excess thionyl chloride under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Recrystallize the product from a suitable solvent system (e.g., toluene/hexane) to obtain pure 4-(1,3-dioxoisoindolin-2-yl)benzenesulfonyl chloride.

Spectroscopic Analysis Protocols

1. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified solid in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR Acquisition:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse program: Proton-decoupled

-

Spectral width: 0 to 200 ppm

-

2. FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Scan range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16

-

A background spectrum of a blank KBr pellet should be collected and subtracted from the sample spectrum.[2]

-

3. Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile organic solvent like acetonitrile or methanol. Further dilute this stock solution to a final concentration of approximately 10 µg/mL.[3]

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

-

Data Acquisition:

-

Ionization mode: Electron Ionization (EI)

-

Ionization energy: 70 eV

-

Mass range: 50 - 500 m/z

-

The sample is introduced into the ion source, where it is vaporized and ionized. The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio.[4]

-

Visualized Workflows

The following diagrams illustrate the synthesis and analytical workflows for 4-(1,3-dioxoisoindolin-2-yl)benzenesulfonyl chloride.

Caption: Synthesis and Purification Workflow.

Caption: Spectroscopic Analysis Workflow.

References

In-Depth Technical Guide: Solubility and Stability of Phthalimidylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalimidylbenzenesulfonyl chloride, also known as 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonyl chloride or by its synonym "Phisyl chloride," is a chemical intermediate of interest in pharmaceutical and chemical research. Its bifunctional nature, incorporating a reactive sulfonyl chloride group and a stable phthalimide moiety, suggests its potential utility as a derivatizing agent or a building block in the synthesis of more complex molecules. A thorough understanding of its solubility and stability is paramount for its effective handling, application in synthesis, and the development of robust analytical methods.

This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound. Due to the limited availability of specific quantitative data in public literature, this document focuses on the foundational principles governing its behavior, detailed experimental protocols for determining these properties, and logical workflows to guide researchers in their investigations.

Core Properties

| Property | Value/Description | Source |

| CAS Number | 114341-14-9 | [1] |

| Molecular Formula | C₁₄H₈ClNO₄S | N/A |

| Molecular Weight | 321.74 g/mol | N/A |

| Appearance | White to yellow crystalline powder | [2] |

| Storage | Recommended at -20°C for long-term stability.[1] Can be stored at room temperature for shorter periods if well-sealed.[2] | [1][2] |

Solubility Profile

The solubility of this compound is a critical parameter for its use in reactions and purification processes. While specific quantitative data is not widely published, its solubility can be inferred from its chemical structure and general principles of solubility for related compounds. The molecule possesses both a nonpolar aromatic system (the benzene and phthalimide rings) and a polar sulfonyl chloride group.

Qualitative Solubility:

Based on its structure, this compound is expected to be:

-

Sparingly soluble to insoluble in water: The large hydrophobic surface area will likely limit its solubility in aqueous media. Furthermore, the sulfonyl chloride group will react with water (hydrolysis), which is a stability concern discussed in the next section.

-

Soluble in a range of organic solvents: Solvents that can engage in dipole-dipole interactions and potentially hydrogen bonding (with the carbonyl groups of the phthalimide) are likely to be effective. Good candidates for solubilization include:

-

Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), and Tetrahydrofuran (THF).

-

Chlorinated Solvents: Dichloromethane (DCM), Chloroform.

-

Esters and Ketones: Ethyl acetate, Acetone.

-

-

Sparingly soluble in nonpolar solvents: Such as hexanes or toluene.

Experimental Protocol for Determining Solubility

The following protocol outlines a standard method for quantitatively determining the solubility of this compound in a given solvent.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Anhydrous solvent of interest (e.g., DMF, DMSO, Acetonitrile)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved particles.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, reweigh the vial. The difference in weight corresponds to the mass of the dissolved this compound.

-

Calculate the solubility in g/L or mg/mL.

-

-

Chromatographic Analysis (HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, taking the dilution factor into account. This concentration represents the solubility.

-

Stability Profile

The stability of this compound is primarily influenced by the high reactivity of the sulfonyl chloride functional group.

Key Stability Considerations:

-

Hydrolysis: Sulfonyl chlorides are susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid. This reaction can be catalyzed by both acids and bases.[2][3] Therefore, it is crucial to use anhydrous solvents and maintain a dry atmosphere (e.g., under nitrogen or argon) during storage and handling. The rate of hydrolysis is expected to increase with temperature and at pH values away from neutral.[2][4]

-

Reaction with Nucleophiles: The electrophilic sulfur atom of the sulfonyl chloride group will readily react with other nucleophiles, such as alcohols and amines.[5] This reactivity is the basis for its use as a derivatizing agent but also a consideration for its stability in the presence of such functional groups.

-

Thermal Stability: While specific data is unavailable, sulfonyl chlorides can decompose at elevated temperatures. Storage at recommended sub-ambient temperatures (-20°C) is advisable to minimize degradation over time.[1]

-

Photostability: The presence of aromatic rings suggests potential sensitivity to light. As a precaution, the compound should be stored in amber vials or protected from light.

Experimental Protocol for Stability-Indicating HPLC Method

This protocol describes a general approach to assess the stability of this compound under various stress conditions using HPLC.

Objective: To evaluate the degradation of this compound under hydrolytic (acidic, basic, neutral), oxidative, thermal, and photolytic stress conditions.

Materials:

-

This compound

-

HPLC grade acetonitrile and water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) or UV detector

-

pH meter

-

Thermostatically controlled ovens and water baths

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable anhydrous organic solvent, such as acetonitrile, at a known concentration (e.g., 1 mg/mL).

-

Forced Degradation Studies:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a shorter period due to expected rapid degradation.

-

Neutral Hydrolysis: Mix the stock solution with an equal volume of water. Incubate at a controlled temperature (e.g., 60°C).

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Incubate at room temperature.

-

Thermal Degradation: Store a sample of the stock solution in a thermostatically controlled oven at an elevated temperature (e.g., 80°C).

-

Photolytic Degradation: Expose a sample of the stock solution to a light source in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis by HPLC:

-

At each time point, withdraw a sample from each stress condition. Neutralize the acidic and basic samples before dilution.

-

Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

-

Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from its degradation products. A C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a common starting point.

-

Use a PDA detector to monitor the peak purity and identify the formation of any degradation products.

-

-

Data Analysis:

-

Calculate the percentage of the remaining this compound at each time point.

-

Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant (k) and half-life (t₁/₂) under each stress condition.

-

Potential Application: Derivatization of Amines

The reactive sulfonyl chloride moiety makes this compound a potential derivatizing agent for primary and secondary amines, converting them into stable sulfonamides. This reaction can be utilized to improve the chromatographic properties or detectability of amines in analytical methods like HPLC. The phthalimide group provides a strong chromophore for UV detection.

The general reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, with the elimination of hydrogen chloride. A base is typically added to neutralize the HCl produced and drive the reaction to completion.

Conclusion

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Phthalimidylbenzenesulfonyl Chloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalimidylbenzenesulfonyl chloride, specifically 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzene-1-sulfonyl chloride, is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. It incorporates two key pharmacophores: the phthalimide group, known for a wide range of biological activities including anti-inflammatory, anticonvulsant, and anticancer effects, and the benzenesulfonyl chloride moiety, a crucial precursor for the synthesis of sulfonamides, a class of drugs with broad therapeutic applications. This guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and its potential in drug development. While a direct, detailed experimental protocol for its synthesis is not explicitly published, a plausible and well-supported synthetic route is proposed based on analogous reactions.

Synthesis of 4-(N-Phthalimidyl)benzenesulfonyl Chloride

The proposed two-step synthesis commences with the preparation of the N-phenylphthalimide precursor, followed by its chlorosulfonation.

Step 1: Synthesis of N-Phenylphthalimide

N-phenylphthalimide can be synthesized via the condensation reaction of phthalic anhydride with aniline.[3][4]

Experimental Protocol:

-

Materials: Phthalic anhydride, aniline, glacial acetic acid.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1 equivalent) and aniline (1 equivalent) in glacial acetic acid.

-

Heat the mixture to reflux for 5-10 hours.[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, N-phenylphthalimide, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the pure product.

-

Step 2: Plausible Synthesis of 4-(N-Phthalimidyl)benzenesulfonyl Chloride via Chlorosulfonation

This proposed method is based on the chlorosulfonation of N-arylimides as reported in the literature.[1]

Hypothetical Experimental Protocol:

-

Materials: N-phenylphthalimide, chlorosulfonic acid.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap for acidic gases (HCl), place N-phenylphthalimide (1 equivalent).

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add an excess of chlorosulfonic acid (e.g., 4-5 equivalents) dropwise to the stirred N-phenylphthalimide, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-3 hours, or until the reaction is complete as monitored by TLC.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid precipitate, 4-(N-Phthalimidyl)benzenesulfonyl chloride, is collected by filtration.

-

Wash the crude product with cold water until the washings are neutral to litmus paper.

-

Dry the product under vacuum over phosphorus pentoxide. Further purification can be achieved by recrystallization from a suitable solvent like chloroform or ethyl acetate.

-

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of 4-(N-Phthalimidyl)benzenesulfonyl chloride.

| Property | Value | Reference |

| CAS Number | 114341-14-9 | |

| Molecular Formula | C₁₄H₁₀ClNO₃S | |

| Molecular Weight | 307.75 g/mol | |

| Predicted Boiling Point | 501.9 ± 50.0 °C at 760 mmHg | |

| Predicted Density | 1.487 ± 0.06 g/cm³ | |

| Predicted pKa | -4.20 ± 0.20 | |

| Storage Temperature | -20 °C |

Applications in Drug Development and Biological Activity

The combination of the phthalimide and sulfonamide moieties suggests a rich potential for biological activity. While studies on 4-(N-Phthalimidyl)benzenesulfonyl chloride itself are limited, derivatives have shown promising results.

α-Glucosidase Inhibition

A novel phthalimido-benzenesulfonamide hybrid, synthesized from a precursor related to 4-(N-Phthalimidyl)benzenesulfonyl chloride, has been identified as a potent α-glucosidase inhibitor. This enzyme is a key target in the management of type 2 diabetes.

| Compound | IC₅₀ (µM) |

| Phthalimido-benzenesulfonamide Hybrid | 1240.52 ± 316.98 |

| Acarbose (Reference Drug) | 1210.96 ± 0.17 |

Experimental Protocol for in vitro α-Glucosidase Inhibitory Activity Assay:

-

Materials: α-glucosidase from Saccharomyces cerevisiae, p-nitrophenyl-α-D-glucopyranoside (pNPG), phosphate buffer (pH 6.8), test compound, acarbose (positive control), 96-well microplate reader.

-

Procedure:

-

Prepare solutions of the test compound and acarbose in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 20 µL of the test compound solution to 120 µL of phosphate buffer.

-

Add 20 µL of a solution of α-glucosidase (0.2 U/mL) to each well and incubate at 37 °C for 15 minutes.

-

Initiate the reaction by adding 20 µL of pNPG solution (0.7 mM).

-

Incubate the plate at 37 °C for 30 minutes.

-

Measure the absorbance at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the sample.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.

-

Other Potential Biological Activities

-

Anti-inflammatory Activity: Phthalimide derivatives have been reported to suppress the production of nitric oxide (NO), a key mediator in inflammation, by down-regulating the expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines.

-

Anticonvulsant Activity: N-phenylphthalimide derivatives have shown potential as anticonvulsant agents in preclinical models.

-

Antimicrobial and Anticancer Activities: The sulfonamide moiety is a well-established pharmacophore in the development of antimicrobial and anticancer drugs.

Key Papers and Literature Review

The following publications provide valuable information regarding the synthesis of related compounds and the biological activities of phthalimide and sulfonamide derivatives:

-

On the chlorosulfonation of N-arylimides: While not on the exact target molecule, this paper provides a strong basis for the proposed synthetic route.[1]

-

On the synthesis of a related phthalimido-benzenesulfonamide: This paper details the synthesis of a biologically active derivative and its α-glucosidase inhibitory activity.

-

On the biological activities of phthalimides: These papers describe the anti-inflammatory and anticonvulsant properties of various phthalimide derivatives.

-

On the synthesis of sulfonyl chlorides: These resources provide general and established methods for the preparation of sulfonyl chlorides from various precursors.[5][6]

Conclusion

4-(N-Phthalimidyl)benzenesulfonyl chloride is a promising scaffold for the development of new therapeutic agents, leveraging the well-documented biological activities of both the phthalimide and sulfonamide moieties. While a specific, detailed synthesis protocol has yet to be published, a plausible and efficient route via the chlorosulfonation of N-phenylphthalimide can be proposed based on existing literature for analogous compounds. The demonstrated α-glucosidase inhibitory activity of a close derivative highlights the potential of this chemical class in the development of antidiabetic drugs. Further research into the synthesis and biological evaluation of a wider range of derivatives of 4-(N-Phthalimidyl)benzenesulfonyl chloride is warranted to fully explore its therapeutic potential in areas such as inflammation, epilepsy, infectious diseases, and oncology. The detailed protocols and compiled data within this guide aim to facilitate such future research endeavors.

References

- 1. REACTIONS OF N-(p-CHLOROSULFONYLPHENYL)MALEIMIDE | Semantic Scholar [semanticscholar.org]

- 2. Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US5047553A - Tetrafluoro-N-phenylphthalimide - Google Patents [patents.google.com]

- 4. quora.com [quora.com]

- 5. rsc.org [rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

Biological Activity of Phthalimidyl-Benzenesulfonamide Derivatives: A Technical Guide

Introduction: The convergence of the phthalimide and benzenesulfonamide scaffolds has produced a class of derivatives with significant and varied biological activities. Phthalimide, a versatile pharmacophore, is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of therapeutic properties including anti-inflammatory, anticancer, and antimicrobial effects.[1] Similarly, the sulfonamide group is a key feature in numerous established drugs, acting as antibacterials, diuretics, and enzyme inhibitors.[2] The combination of these two pharmacophores into phthalimidyl-benzenesulfonamide structures has yielded novel compounds with potent inhibitory and cytotoxic effects, making them promising candidates for further investigation in drug development.

This technical guide provides a comprehensive overview of the biological activities of phthalimidyl-benzenesulfonamide derivatives, with a focus on their enzyme inhibition, anticancer, antimicrobial, and anti-inflammatory properties. It includes quantitative data, detailed experimental protocols, and visualizations of key processes to serve as a resource for researchers, scientists, and drug development professionals.

Enzyme Inhibition

Phthalimidyl-benzenesulfonamide derivatives have been extensively studied as inhibitors of several key enzymes, most notably carbonic anhydrases and cholinesterases. This inhibition is often the mechanism underlying their therapeutic potential.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide. Their inhibition has therapeutic applications in various conditions. Certain phthalimide-capped benzenesulfonamides have shown potent, zinc-binding group (ZBG)-dependent inhibition of human carbonic anhydrase isoforms hCA I and hCA II.[3]

Quantitative Data: Carbonic Anhydrase Inhibition

| Compound ID | Target Enzyme | Inhibition Constant (Kᵢ) | Selectivity (hCA II vs hCA I) | Reference |

| 1 | hCA I | 28.5 nM | 14-fold | [3] |

| hCA II | 2.2 nM | |||

| 3 | hCA I | Inhibitor | - | [3] |

| 4 | hCA II | Inhibitor | - | [3] |

| 10 | hCA I | Inhibitor | - | [3] |

| hCA II | Inhibitor | - | [3] | |

| 15 | hCA I | Inhibitor | - | [3] |

| Acetazolamide (AZT) | hCA I | 250 nM | - | [3] |

| hCA II | 12 nM |

Note: For compounds 3, 4, 10, and 15, specific Kᵢ values were not provided in the source, but they were identified as nanomolar inhibitors.[3]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibitory activity against hCA I and hCA II is determined by measuring the enzyme's esterase activity.

-

Enzyme and Substrate Preparation: A stock solution of the purified human carbonic anhydrase isoenzyme is prepared in a buffer containing Tris-HCl and NaClO₄. The substrate used is 4-nitrophenyl acetate (NPA).

-

Assay Procedure: The assay is performed in a 96-well plate. The reaction mixture includes Tris-HCl buffer, the enzyme solution, and varying concentrations of the test compound dissolved in DMSO.

-

Reaction Initiation and Measurement: The reaction is initiated by adding the NPA substrate. The hydrolysis of NPA to 4-nitrophenolate is monitored spectrophotometrically at 400 nm.

-

Data Analysis: The rates of reaction are recorded, and IC₅₀ values are determined from the dose-response curves. Ki values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Cholinesterase (ChE) Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary strategy for the palliative treatment of Alzheimer's disease.[4] Phthalimide-benzenesulfonamide derivatives have been designed and synthesized as potent cholinesterase inhibitors, with many compounds showing high selectivity for AChE.[2][4]

Quantitative Data: Cholinesterase Inhibition

| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |

| 7 | AChE | 1.35 ± 0.08 | [4] |

| 3 | BuChE | 13.41 ± 0.62 | [4] |

| Galantamine (Ref.) | AChE | - | [2] |

| BuChE | - | [2] |

Note: Specific IC₅₀ values for Galantamine were not provided in the search results.

Experimental Protocol: Modified Ellman's Method for ChE Inhibition

The inhibitory activities against AChE (from electric eel) and BuChE (from equine serum) are assessed using a modified Ellman's colorimetric method.[2][4]

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), the enzyme solution (AChE or BuChE), and a solution of the substrate (acetylthiocholine iodide or butyrylthiocholine iodide).

-

Assay Procedure: In a 96-well plate, add the phosphate buffer, DTNB solution, the test compound at various concentrations, and the enzyme solution. The mixture is incubated for 15 minutes at 25°C.

-

Reaction Initiation: The reaction is initiated by adding the appropriate substrate to the wells.

-

Measurement: The hydrolysis of the thiocholine substrate produces thiocholine, which reacts with DTNB to form a yellow-colored anion. The absorbance of this product is measured spectrophotometrically at 412 nm.

-

Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates with and without the inhibitor. IC₅₀ values are determined from the resulting dose-response curves.

References

- 1. Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and molecular docking studies of some 4-phthalimidobenzenesulfonamide derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Potential Therapeutic Targets of Phthalimidylbenzenesulfonyl Chloride: A Technical Guide

Disclaimer: Direct experimental data on the specific therapeutic targets of Phthalimidylbenzenesulfonyl chloride is limited in publicly available scientific literature. This guide, therefore, extrapolates potential therapeutic targets by examining the well-documented biological activities of its constituent chemical moieties: the phthalimide group and the benzenesulfonyl chloride group, which upon reaction to form a sulfonamide, results in a benzenesulfonamide scaffold. This document is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of potential applications and to guide future research.

Introduction

This compound is a molecule combining two pharmacologically significant scaffolds. Phthalimide derivatives are known for a wide range of biological activities, including anti-inflammatory, immunomodulatory, and anticancer effects. Similarly, the benzenesulfonamide moiety is a cornerstone of many clinically approved drugs and is recognized for its anticancer and antimicrobial properties. The conjugation of these two scaffolds suggests that this compound and its derivatives could exhibit a synergistic or multi-targeted pharmacological profile. This guide explores the potential therapeutic targets by dissecting the known targets of each scaffold.

Potential Therapeutic Targets Inherited from the Phthalimide Moiety

The phthalimide scaffold is a versatile pharmacophore present in numerous compounds with diverse therapeutic applications. Key biological pathways and molecular targets associated with phthalimide derivatives are outlined below.

Inhibition of Transforming Growth Factor-β (TGF-β) Signaling

The TGF-β signaling pathway is a critical regulator of cell growth, differentiation, and apoptosis. Its dysregulation is implicated in various diseases, including cancer and fibrosis. Certain phthalimide derivatives have been identified as inhibitors of the TGF-β type I receptor kinase (ALK5).

Probing the Enigmatic Mechanism: A Technical Guide to Phthalimidylbenzenesulfonyl Chloride's Potential Biological Actions

For Immediate Release

[CITY, State] – [Date] – In the intricate world of medicinal chemistry, the quest for novel therapeutic agents with potent and specific mechanisms of action is a perpetual endeavor. The hybrid molecule, Phthalimidylbenzenesulfonyl chloride, integrating the well-regarded phthalimide and benzenesulfonyl chloride pharmacophores, presents a compelling case for investigation. While direct studies on this specific molecule are nascent, a comprehensive analysis of its constituent moieties and related structures allows for a reasoned speculation on its potential biological activities. This technical guide synthesizes available data to propose potential mechanisms of action, offering a foundational resource for researchers, scientists, and drug development professionals.

The phthalimide group is a cornerstone in the development of drugs with diverse activities, most notably immunomodulatory and anti-inflammatory effects, exemplified by thalidomide and its analogs.[1][2][3] Concurrently, the sulfonamide functional group is a classical antibacterial pharmacophore, known to inhibit folic acid synthesis in prokaryotes.[4] The amalgamation of these two moieties in this compound suggests a synergistic or multifaceted biological profile, primarily centered around anti-inflammatory and antimicrobial activities.

Speculated Mechanisms of Action

Based on the pharmacological profiles of structurally related compounds, the primary speculated mechanisms of action for this compound revolve around the modulation of inflammatory pathways and the inhibition of microbial growth.

Anti-Inflammatory and Immunomodulatory Effects

The anti-inflammatory potential of phthalimide-containing sulfonamides is a recurring theme in the scientific literature.[1][2][5] The proposed mechanisms are multifaceted and likely involve the following pathways:

-

Inhibition of Pro-inflammatory Cytokines: A key mechanism is the suppression of tumor necrosis factor-alpha (TNF-α), a pivotal cytokine in the inflammatory cascade.[2][5] This action is a hallmark of thalidomide and its derivatives. Additionally, the inhibition of other pro-inflammatory cytokines such as interleukin-1β (IL-1β) and the suppression of nitric oxide (NO) production through the down-regulation of inducible nitric oxide synthase (iNOS) are highly probable.[6]

-

Phosphodiesterase (PDE) Inhibition: Certain N-phenyl-phthalimide sulfonamides have been designed as hybrids of thalidomide and aryl sulfonamide phosphodiesterase inhibitors.[2][5] Specifically, inhibition of phosphodiesterase 4 (PDE4) can lead to increased intracellular cyclic AMP (cAMP) levels, which in turn exerts a broad anti-inflammatory effect by down-regulating the expression of various inflammatory mediators.

-

Modulation of Toll-like Receptor (TLR) Signaling: The anti-inflammatory activity of some phthalimide derivatives has been linked to the suppression of the Toll-like receptor 4 (TLR4) signaling pathway.[6] This pathway is crucial for initiating the innate immune response to bacterial lipopolysaccharides (LPS), and its inhibition can dampen the subsequent inflammatory cascade.

Antimicrobial Activity

The sulfonamide moiety is a well-established pharmacophore in antibacterial drugs.[4] Its primary mechanism of action is the competitive inhibition of dihydropteroate synthetase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleic acids and amino acids. By disrupting this pathway, sulfonamides inhibit bacterial growth and replication. It is therefore highly probable that this compound would exhibit antimicrobial activity through this classical mechanism.

Furthermore, phthalimide derivatives themselves have demonstrated a broad spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi.[7] The exact mechanism for the antimicrobial action of the phthalimide core is less defined but may involve disruption of microbial cell membranes or other essential cellular processes. The combination of the sulfonamide and phthalimide moieties could lead to a broader spectrum of activity or synergistic effects.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table summarizes relevant data for structurally related phthalimide sulfonamide derivatives, providing a benchmark for potential efficacy.

| Compound/Derivative | Assay | Target | Result | Reference |

| N-phenyl-phthalimide sulfonamide (LASSBio 468) | LPS-induced neutrophil recruitment in mice | Anti-inflammatory | ED50 = 2.5 mg/kg | [2][3] |

| Phthalimide derivative (IIh) | LPS-stimulated NO production in RAW264.7 cells | iNOS inhibition | IC50 = 8.7 µg/mL | [6] |

| Various Phthalimide Derivatives | Cytotoxicity against PBMC | Safety | IC50 > 100 µM | [1] |

Detailed Experimental Protocols

To facilitate further research and validation of the speculated mechanisms, detailed protocols for key experiments cited in the literature are provided below.

Determination of TNF-α Production in Macrophages

Objective: To quantify the inhibitory effect of a compound on the production of TNF-α by lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Culture: Murine peritoneal macrophages are harvested and cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. Cells are seeded in 96-well plates at a density of 1 x 10^6 cells/well and allowed to adhere for 2 hours.

-

Compound Treatment: Adherent cells are pre-treated with various concentrations of the test compound (e.g., this compound) or vehicle (DMSO) for 1 hour.

-

Stimulation: Macrophages are then stimulated with LPS (0.1 µg/mL) for 4 hours to induce TNF-α production.

-

Quantification: The cell culture supernatant is collected, and the concentration of TNF-α is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: The percentage inhibition of TNF-α production is calculated relative to the LPS-stimulated vehicle control. The IC50 value is determined by non-linear regression analysis.

Adapted from Lima et al., 2002.[2]

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.

Methodology:

-

Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria are used (e.g., Staphylococcus aureus, Escherichia coli).

-

Inoculum Preparation: Bacterial cultures are grown to the mid-logarithmic phase in Mueller-Hinton Broth (MHB) and diluted to a final concentration of 5 x 10^5 CFU/mL.

-

Compound Preparation: The test compound is serially diluted in MHB in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Controls: Positive (bacteria only) and negative (broth only) controls are included. A standard antibiotic (e.g., ampicillin, gentamicin) is used as a reference.

General protocol based on CLSI guidelines.

Conclusion and Future Directions

The chimeric structure of this compound strongly suggests a dual-action therapeutic potential, targeting both inflammatory and microbial pathologies. The speculations presented in this guide, rooted in the established pharmacology of its constituent moieties, provide a robust framework for initiating a formal investigation into its biological activities. Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of inflammatory and microbial targets. Subsequent in vivo studies will be crucial to validate these preliminary findings and to explore the pharmacokinetic and toxicological profiles of this promising molecular scaffold. The convergence of anti-inflammatory and antimicrobial properties in a single molecule could offer significant advantages in treating complex diseases with both infectious and inflammatory components.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijsr.net [ijsr.net]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

commercial availability and suppliers of Phthalimidylbenzenesulfonyl chloride

An In-depth Guide to the Commercial Availability, Synthesis, and Applications of 4-(N-Phthalimidyl)benzenesulfonyl Chloride for Researchers, Scientists, and Drug Development Professionals.

Introduction

4-(N-Phthalimidyl)benzenesulfonyl chloride, also known as 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonyl chloride, is a valuable reagent in organic synthesis, particularly in the preparation of sulfonamides. The phthalimidyl group serves as a protecting group for the sulfonamide nitrogen, which can be selectively removed under specific conditions. This allows for the introduction of the sulfonamide moiety into complex molecules and subsequent modification. This technical guide provides a comprehensive overview of its commercial availability, potential synthetic routes, key applications, and available technical data.

Commercial Availability and Suppliers

4-(N-Phthalimidyl)benzenesulfonyl chloride is available from several chemical suppliers. The typical purity offered is around 95-98%. It is important to note that pricing and availability are subject to change and should be confirmed with the respective suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Storage |

| BOC Sciences | 4-(N-Phthalimidyl)-benzensulfonyl chloride | 114341-14-9 | C₁₄H₁₀ClNO₃S | 95% | -20°C[][2] |

| Santa Cruz Biotechnology, Inc. | 4-(N-Phthalimidinyl)benzenesulfonyl chloride | 114341-14-9 | C₁₄H₁₀ClNO₃S | Inquire | Inquire |

Physicochemical Properties

Below is a summary of the key physicochemical properties of 4-(N-Phthalimidyl)benzenesulfonyl chloride.

| Property | Value |

| CAS Number | 114341-14-9 |

| Molecular Formula | C₁₄H₁₀ClNO₃S |

| Molecular Weight | 307.75 g/mol |

| Appearance | White to yellow crystal powder[2] |

| Storage Temperature | -20°C[] |

Synthesis and Experimental Protocols

Proposed Synthesis of 4-(N-Phthalimidyl)benzenesulfonyl Chloride

The proposed synthesis involves two key steps:

-

Formation of N-(4-sulfamoylphenyl)phthalimide: This step involves the reaction of 4-aminobenzenesulfonamide with phthalic anhydride to form the phthalimide-protected sulfonamide.

-

Conversion to the Sulfonyl Chloride: The resulting sulfonamide is then converted to the sulfonyl chloride.

Experimental Protocol: Step 1 - Synthesis of N-(4-sulfamoylphenyl)phthalimide

This protocol is adapted from the synthesis of a structurally related compound, 4-[(1,3-Dioxoisoindolin-2-yl)methyl]benzenesulfonamide[3].

Materials:

-

4-Aminobenzenesulfonamide

-

Phthalic anhydride

-

Glacial acetic acid

-

Aqueous sodium bicarbonate solution (4%)

-

Methanol

Procedure:

-

A solution of 4-aminobenzenesulfonamide (10 mmol) and phthalic anhydride (10 mmol) in glacial acetic acid (10 ml) is heated under reflux for 6 hours.[3]

-

The reaction mixture is then evaporated to dryness under reduced pressure.[3]

-

The residue is neutralized with a 4% aqueous sodium bicarbonate solution until effervescence ceases.[3]

-

The resulting precipitate is collected by filtration, washed with water, and dried in vacuo.[3]

-

The crude product is recrystallized from methanol to yield N-(4-sulfamoylphenyl)phthalimide.

Experimental Protocol: Step 2 - Conversion to 4-(N-Phthalimidyl)benzenesulfonyl chloride

This protocol is based on a modern method for the conversion of primary sulfonamides to sulfonyl chlorides.

Materials:

-

N-(4-sulfamoylphenyl)phthalimide

-

Pyrylium tetrafluoroborate (Pyry-BF₄)

-

Magnesium chloride (MgCl₂)

-

tert-Butanol (tBuOH)

Procedure:

-

To a solution of N-(4-sulfamoylphenyl)phthalimide (1.00 equiv) in tert-butanol, add Pyry-BF₄ (1.10–1.30 equiv) and MgCl₂ (2.05 equiv).

-

Heat the reaction mixture at 60°C for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 4-(N-Phthalimidyl)benzenesulfonyl chloride.

-

Purification can be achieved by column chromatography on silica gel.

Applications in Research and Drug Development

4-(N-Phthalimidyl)benzenesulfonyl chloride is primarily used as a reagent for the synthesis of N-substituted sulfonamides. The phthalimidyl group acts as a protecting group for the sulfonamide nitrogen, allowing for further chemical transformations on other parts of the molecule without affecting the sulfonamide moiety.

General Workflow for Sulfonamide Synthesis

The following diagram illustrates a general workflow for the synthesis of a target sulfonamide using 4-(N-Phthalimidyl)benzenesulfonyl chloride.

The cleavage of the phthalimidyl group can typically be achieved using hydrazine or other strong nucleophiles.

Spectroscopic Data

Predicted ¹H NMR Spectral Data

-

Aromatic Protons (Phthalimidyl group): A complex multiplet in the range of δ 7.8-8.0 ppm.

-

Aromatic Protons (Benzenesulfonyl group): Two doublets in the range of δ 7.5-8.2 ppm, characteristic of a 1,4-disubstituted benzene ring.

Predicted ¹³C NMR Spectral Data

-

Carbonyl Carbons (Phthalimidyl group): Resonances around δ 167 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 120-150 ppm).

Predicted FT-IR Spectral Data

-

Sulfonyl Chloride (S=O stretching): Strong absorption bands around 1380 cm⁻¹ (asymmetric) and 1180 cm⁻¹ (symmetric).

-

Phthalimide (C=O stretching): Strong absorption bands around 1780 cm⁻¹ and 1720 cm⁻¹.

-

C-N Stretching: Absorption in the region of 1300-1350 cm⁻¹.

Predicted Mass Spectrometry Data

-

Molecular Ion Peak (M⁺): Expected at m/z 307 (for ³⁵Cl) and 309 (for ³⁷Cl) in an approximate 3:1 ratio.

-

Fragmentation: Common fragmentation patterns would involve the loss of SO₂Cl, the phthalimidyl group, and cleavage of the benzene ring.

Safety Information

4-(N-Phthalimidyl)benzenesulfonyl chloride is expected to be a corrosive and moisture-sensitive compound, typical of sulfonyl chlorides. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-(N-Phthalimidyl)benzenesulfonyl chloride is a specialized reagent with significant potential in the synthesis of complex sulfonamides, particularly in the field of drug discovery and development. While detailed experimental protocols and comprehensive spectroscopic data are not widely published, this guide provides a solid foundation for researchers by summarizing its commercial availability, proposing a viable synthetic pathway, and outlining its primary applications. As with any specialized chemical, direct consultation with suppliers for the latest technical and safety information is highly recommended.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-(Phthalimido)benzenesulfonyl Chloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of 4-(Phthalimido)benzenesulfonyl chloride in organic synthesis. While specific literature on this reagent is limited, its structure suggests a primary role as a precursor for the synthesis of N-substituted sulfonamides and, notably, as a protected reagent for the synthesis of primary sulfonamides. The protocols and data presented herein are based on established methodologies for analogous sulfonyl chlorides and the well-known Gabriel synthesis for phthalimide deprotection.

Introduction

4-(Phthalimido)benzenesulfonyl chloride is a bifunctional reagent that combines the reactivity of a benzenesulfonyl chloride with the protective properties of a phthalimide group. The sulfonyl chloride moiety is a powerful electrophile for the formation of sulfonamide bonds, a critical functional group in a vast array of pharmaceuticals, including antibacterial, antiviral, and anticancer agents.[1] The phthalimide group serves as a masked primary amine, which, after the sulfonylation reaction, can be deprotected to yield a primary sulfonamide. This two-step approach offers a valuable alternative to the direct sulfonamidation with ammonia, which can sometimes be challenging.

Synthesis of 4-(Phthalimido)benzenesulfonyl Chloride

A plausible synthetic route to 4-(Phthalimido)benzenesulfonyl chloride, based on standard procedures for the preparation of sulfonyl chlorides, is outlined below. The synthesis commences with the protection of a suitable starting material, such as 4-aminobenzenesulfonic acid, followed by chlorination.

Caption: Plausible synthetic route to 4-(Phthalimido)benzenesulfonyl chloride.

Applications in Organic Synthesis

The primary application of 4-(Phthalimido)benzenesulfonyl chloride is in the synthesis of sulfonamides.

1. Synthesis of N-Substituted Sulfonamides:

The reagent reacts readily with primary and secondary amines in the presence of a base to form N-substituted 4-(phthalimido)benzenesulfonamides. These products can be valuable intermediates for further functionalization.

2. Synthesis of Primary Sulfonamides:

A key advantage of this reagent is its utility in a two-step synthesis of primary sulfonamides. This strategy circumvents the use of gaseous ammonia and can be advantageous for library synthesis. The phthalimide protecting group is readily removed under mild conditions, most commonly with hydrazine, in a procedure analogous to the Ing-Manske modification of the Gabriel synthesis.[2][3]

Caption: Two-step synthesis of primary sulfonamides.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted 4-(Phthalimido)benzenesulfonamides

This protocol is a general method adapted from established procedures for the synthesis of sulfonamides from sulfonyl chlorides.[4]

Materials:

-

4-(Phthalimido)benzenesulfonyl chloride

-

Primary or secondary amine (1.0 - 1.2 equivalents)

-

Anhydrous pyridine or triethylamine (2-3 equivalents)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) in anhydrous DCM.

-

Add pyridine or triethylamine (2.0 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

To the cooled solution, add a solution of 4-(phthalimido)benzenesulfonyl chloride (1.1 eq.) in anhydrous DCM dropwise over 10-15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for the Deprotection of the Phthalimide Group

This protocol is based on the Ing-Manske procedure for the cleavage of phthalimides.[2][3]

Materials:

-

N-Substituted 4-(phthalimido)benzenesulfonamide

-

Hydrazine hydrate or hydrazine monohydrate (2-5 equivalents)

-

Ethanol or methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or ethyl acetate

Procedure:

-

Dissolve the N-substituted 4-(phthalimido)benzenesulfonamide in ethanol in a round-bottomed flask.

-

Add hydrazine hydrate (3.0 eq.) to the solution.

-

Heat the reaction mixture to reflux and stir for 2-6 hours (monitor by TLC or LC-MS). A white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in DCM or ethyl acetate and wash with water.

-

If the desired primary sulfonamide is basic, it may be extracted into an acidic aqueous solution (1 M HCl), washed with an organic solvent to remove any non-basic impurities, and then the aqueous layer is basified with NaHCO₃ and extracted with an organic solvent.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the primary sulfonamide.

Data Presentation

As there is a lack of specific quantitative data for the reactions of 4-(Phthalimido)benzenesulfonyl chloride in the literature, the following tables provide representative data for the reactions of analogous benzenesulfonyl chlorides with various amines to illustrate typical reaction conditions and yields.[4]

Table 1: Synthesis of Sulfonamides from Benzenesulfonyl Chloride and Primary Amines

| Entry | Amine | Base | Solvent | Time (h) | Yield (%) |